N-(3-fluoro-4-methylphenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Description
This compound features a hybrid heterocyclic scaffold comprising a pyridazine ring linked to a substituted thiazole moiety via a sulfanyl bridge. The 2-methoxyphenyl and 4-methyl groups on the thiazole ring likely contribute to steric and electronic effects, influencing binding interactions with biological targets.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O2S2/c1-14-8-9-16(12-18(14)25)27-21(30)13-32-22-11-10-19(28-29-22)23-15(2)26-24(33-23)17-6-4-5-7-20(17)31-3/h4-12H,13H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXUOZOUFPHVEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4OC)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole moiety, which is known for its diverse biological activities. The presence of fluorine and methoxy groups enhances its lipophilicity and potentially its bioavailability.
Anticancer Activity
Recent studies have demonstrated that compounds containing thiazole and pyridazine moieties exhibit significant anticancer properties. For instance, related thiazole derivatives showed promising results against various cancer cell lines:
- Mechanism : These compounds often inhibit key enzymes involved in cancer progression, such as topoisomerase and telomerase, leading to reduced cell proliferation and increased apoptosis in cancerous cells .
- Case Study : A study on thiazole-containing compounds indicated that modifications in the phenyl ring significantly affected their cytotoxicity. For example, specific substitutions led to enhanced activity against A549 lung adenocarcinoma cells with IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | A549 | 5.1 | Topoisomerase inhibition |
| Compound 2 | NIH/3T3 | 8.3 | Apoptosis induction |
| N-(3-fluoro-4-methylphenyl)-2-{...} | A431 | <10 | Antiproliferative |
Anticonvulsant Activity
The compound's structural analogs have been tested for anticonvulsant properties using models like picrotoxin-induced seizures. The presence of the thiazole ring has been linked to enhanced anticonvulsant activity:
- Results : Certain derivatives showed effective protection against seizures, with ED50 values indicating significant potency compared to standard treatments .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties:
- Research Findings : In vitro studies have shown that these compounds exhibit significant antibacterial and antifungal activities against various pathogens. The presence of electron-withdrawing groups on the aromatic rings has been correlated with enhanced antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
- Thiazole Moiety : Essential for cytotoxicity and antimicrobial activity.
- Pyridazine Linkage : Contributes to the overall stability and interaction with biological targets.
- Substituents on Aromatic Rings : Modifications can enhance or diminish biological activity; for example, methoxy groups generally increase lipophilicity and bioactivity .
Comparison with Similar Compounds
Structural Analogues
The compound shares core structural motifs with several acetamide derivatives reported in the literature. Key analogues include:
Key Observations :
- Heterocyclic Core: The target compound’s thiazole-pyridazine system distinguishes it from triazole-pyridine (573948-03-5) or pyridine-trifluoromethyl (618077-46-6) analogues.
- Synthetic Complexity: The compound’s synthesis likely involves multi-step coupling reactions (e.g., thiazole formation via Paal-Knorr condensation, pyridazine sulfanyl linkage), similar to methods in and , but with stricter regioselectivity requirements due to fluorine and methyl groups .
Pharmacological and Physicochemical Properties
- Anti-Exudative Activity : Compared to triazole-furan acetamides (–8), the thiazole-pyridazine scaffold may exhibit distinct anti-inflammatory mechanisms. For example, diclofenac sodium (reference in ) achieves 8 mg/kg efficacy, but fluorinated thiazoles could offer lower effective doses due to enhanced target affinity .
- Metabolic Stability: The 3-fluoro substituent reduces oxidative metabolism compared to non-fluorinated analogues (e.g., 573948-03-5), as seen in compounds with trifluoromethyl groups .
- Solubility: The 2-methoxyphenyl group may improve aqueous solubility relative to bulkier substituents (e.g., phenoxymethyl in 539808-36-1), though the 4-methyl group on thiazole could counteract this effect .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(3-fluoro-4-methylphenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide, and how are reaction conditions optimized?
- The synthesis involves sequential heterocyclic ring formation (thiazole and pyridazine) followed by sulfanyl-acetamide coupling. Key steps include:
- Thiazole formation : Condensation of 2-methoxyphenyl-substituted thiourea with α-bromoketones under reflux in ethanol .
- Pyridazine coupling : Suzuki-Miyaura cross-coupling of thiazole intermediates with pyridazine boronic esters using Pd catalysts .
- Sulfanyl-acetamide linkage : Nucleophilic substitution between a pyridazine-thiol intermediate and chloroacetamide derivatives in DMF with NaH as a base .
- Optimization involves temperature control (60–120°C), solvent selection (e.g., DMF for polar intermediates), and purification via column chromatography .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- NMR spectroscopy : 1H/13C NMR to verify aromatic proton environments and substituent positions (e.g., distinguishing methoxy vs. methyl groups) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected m/z ~507–520 g/mol range) .
- Elemental analysis : Validate purity (>95%) and stoichiometry of C, H, N, S .
Q. How does the compound’s stability vary under different storage conditions?
- Light sensitivity : Decomposes under UV exposure; store in amber vials at -20°C .
- Thermal stability : Stable at RT for 48 hours but degrades at >60°C; monitor via HPLC .
- pH sensitivity : Hydrolyzes in acidic/basic conditions (pH <3 or >10); use neutral buffers for biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antiproliferative vs. anticonvulsant effects) across structural analogs?
- Assay standardization : Compare IC50 values under uniform conditions (e.g., MTT assays at 48h incubation) .
- Structural analogs : Test substituent effects (e.g., fluoro vs. methoxy groups on phenyl rings) using QSAR models .
- Target profiling : Use kinase/GPCR panels to identify off-target interactions that explain divergent activities .
Q. What methodologies are recommended for elucidating the compound’s mechanism of action in cancer cell lines?
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2) post-treatment .
- Proteomics : SILAC-based quantification to track protein interaction partners (e.g., tubulin for antimitotic activity) .
- Crystallography : Co-crystallize with suspected targets (e.g., EGFR kinase domain) to map binding motifs .
Q. How can synthetic yields be improved while minimizing by-products like sulfoxide derivatives?
- Reagent selection : Use milder oxidizing agents (e.g., H2O2 instead of KMnO4) for thiazole formation .
- Catalyst optimization : Replace Pd(PPh3)4 with XPhos Pd G3 for higher cross-coupling efficiency (yield increase from 60% to 85%) .
- By-product suppression : Add radical scavengers (e.g., BHT) during sulfanyl coupling to prevent disulfide formation .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
